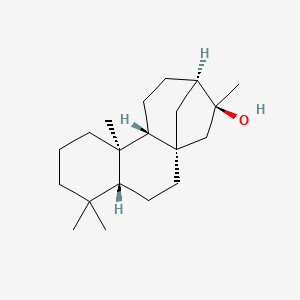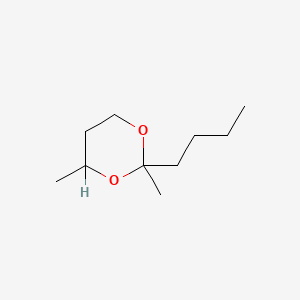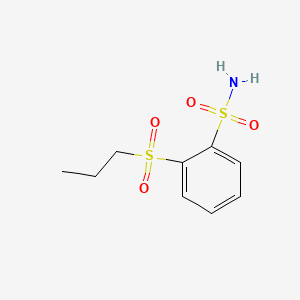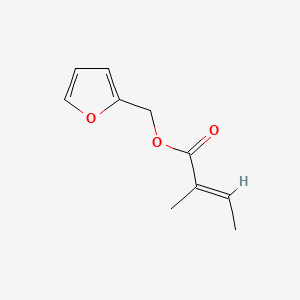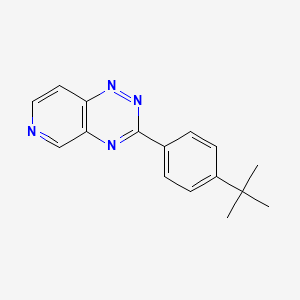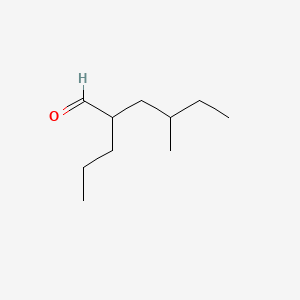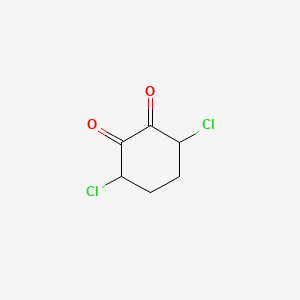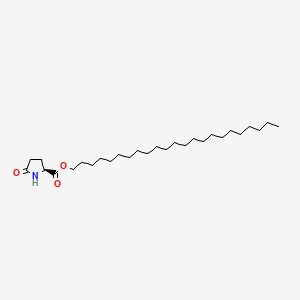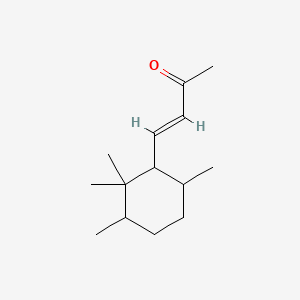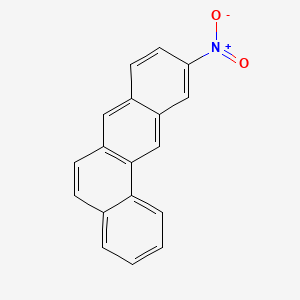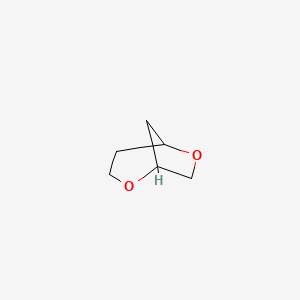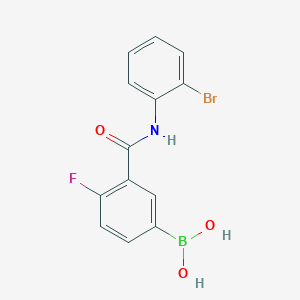
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a bromophenylcarbamoyl and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid typically involves the following steps:
Formation of the Bromophenylcarbamoyl Intermediate: This step involves the reaction of 2-bromoaniline with a suitable carbonyl compound to form the bromophenylcarbamoyl intermediate.
Introduction of the Fluorine Atom: The intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the fluorinated intermediate with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid can undergo various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., toluene or ethanol), and temperature (e.g., 80-100°C).
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenolic derivatives.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid has several scientific research applications:
Organic Synthesis: Used as a reagent in Suzuki–Miyaura coupling reactions to form complex organic molecules.
Medicinal Chemistry: Potential use in the synthesis of pharmaceutical compounds due to its ability to form carbon-carbon bonds.
Material Science: Used in the synthesis of organic materials with specific electronic or optical properties.
Biological Research: Potential use in the development of boron-containing compounds for neutron capture therapy in cancer treatment.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid in Suzuki–Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group, commonly used in Suzuki–Miyaura coupling.
4-Fluorophenylboronic Acid: Similar to the compound but lacks the bromophenylcarbamoyl group.
2-Bromophenylboronic Acid: Similar but lacks the fluorine atom and the carbamoyl group.
Uniqueness
3-(2-Bromophenylcarbamoyl)-4-fluorobenzeneboronic acid is unique due to the presence of both the bromophenylcarbamoyl and fluorine substituents, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a versatile reagent in organic synthesis, particularly for forming complex molecules with specific functional groups.
Properties
Molecular Formula |
C13H10BBrFNO3 |
|---|---|
Molecular Weight |
337.94 g/mol |
IUPAC Name |
[3-[(2-bromophenyl)carbamoyl]-4-fluorophenyl]boronic acid |
InChI |
InChI=1S/C13H10BBrFNO3/c15-10-3-1-2-4-12(10)17-13(18)9-7-8(14(19)20)5-6-11(9)16/h1-7,19-20H,(H,17,18) |
InChI Key |
KBRAACXRIVRFFN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2Br)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


